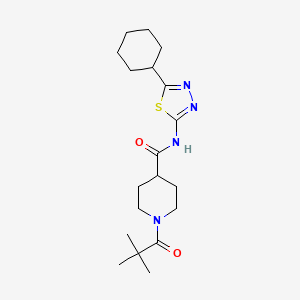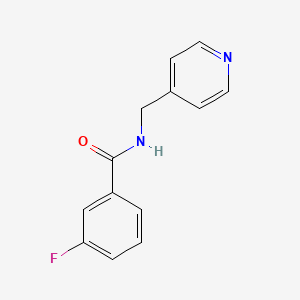![molecular formula C22H31ClN2O3S B4658648 1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4658648.png)
1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride
Vue d'ensemble
Description
1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BSBP and is a piperazine derivative. BSBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of BSBP is not fully understood. However, it has been found to interact with various molecular targets in the body, including ion channels, enzymes, and receptors. BSBP has been found to modulate the activity of these targets, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
BSBP has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anticancer effects. BSBP has also been found to modulate the activity of ion channels and receptors, leading to its observed effects on neurotransmitter release and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
BSBP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BSBP has also been found to exhibit potent and selective activity, making it a useful tool for studying molecular targets in the body. However, BSBP also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions used.
Orientations Futures
There are several potential future directions for research on BSBP. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of BSBP and its effects on the brain. Another area of interest is its potential use in developing anticancer drugs. BSBP has been found to exhibit potent anticancer effects, and further research is needed to explore its potential as a therapeutic agent for cancer. Finally, BSBP has also been studied for its potential use in treating other diseases such as diabetes and inflammation, and further research is needed to fully understand its effects in these areas.
Applications De Recherche Scientifique
BSBP has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug development. In neuroscience, BSBP has been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, BSBP has been found to inhibit the growth and proliferation of cancer cells and has been studied for its potential use in developing anticancer drugs. BSBP has also been studied for its potential use as a therapeutic agent for various other diseases such as diabetes and inflammation.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S.ClH/c1-4-18(2)20-8-10-22(11-9-20)28(25,26)24-14-12-23(13-15-24)17-19-6-5-7-21(16-19)27-3;/h5-11,16,18H,4,12-15,17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBASBKYXKYTISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4658579.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4658584.png)
![3-(2-phenylethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658590.png)



![5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B4658609.png)
![N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4658610.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4658617.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4658625.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4658629.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4658653.png)

![3a-phenyl-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4658685.png)